

Mass Spectrum Fragmentation of 4-Bromo-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-N-methylaniline

Cat. No.: B051990

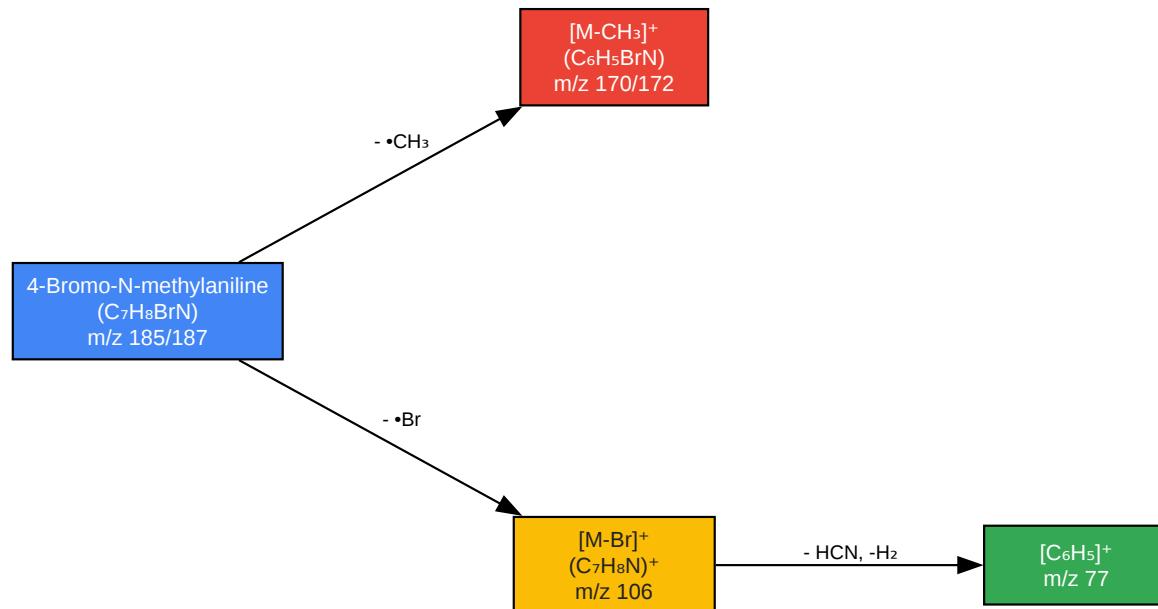
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrum fragmentation pattern of **4-Bromo-N-methylaniline**. The information presented herein is intended to support researchers and scientists in compound identification, structural elucidation, and method development in the fields of analytical chemistry, forensics, and pharmaceutical sciences.

Mass Spectral Data

The mass spectrum of **4-Bromo-N-methylaniline** is characterized by a distinct molecular ion peak and several key fragment ions. Due to the presence of bromine, characteristic isotopic patterns for bromine-containing fragments are observed, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the 79Br and 81Br isotopes). The quantitative data for the major fragments are summarized in Table 1.


Table 1: Mass Spectral Data for **4-Bromo-N-methylaniline**

m/z	Proposed Fragment Ion	Relative Intensity (%)
187	$[M+2]\bullet+$ ($C_7H_8^{81}BrN\bullet+$)	95.5
185	$[M]\bullet+$ ($C_7H_8^{79}BrN\bullet+$)	100.0
172	$[M-CH_3+2]\bullet+$ ($C_6H_5^{81}BrN\bullet+$)	75.0
170	$[M-CH_3]\bullet+$ ($C_6H_5^{79}BrN\bullet+$)	78.1
106	$[M-Br]^+$ ($C_7H_8N^+$)	20.5
91	$[C_6H_5N]^+$ or $[C_7H_7]^+$	18.2
77	$[C_6H_5]^+$	15.9

Proposed Fragmentation Pathway

The fragmentation of **4-Bromo-N-methylaniline** under electron ionization follows logical pathways characteristic of N-alkylanilines and halogenated aromatic compounds. The initial event is the removal of an electron to form the molecular ion (m/z 185 and 187). Subsequent fragmentation events are outlined below.

A primary fragmentation pathway involves the loss of a methyl radical ($\bullet CH_3$) from the molecular ion, resulting in the formation of a stable secondary amine radical cation (m/z 170 and 172). Another significant fragmentation is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical ($\bullet Br$) and the formation of the N-methylanilinium cation (m/z 106). Further fragmentation of these primary ions can lead to the formation of smaller, common aromatic fragments such as the phenyl cation (m/z 77) and other ions like m/z 91, which could be attributed to either a tropyl cation or a rearranged azepinium-like structure.

[Click to download full resolution via product page](#)

Figure 1: Proposed fragmentation pathway of **4-Bromo-N-methylaniline**.

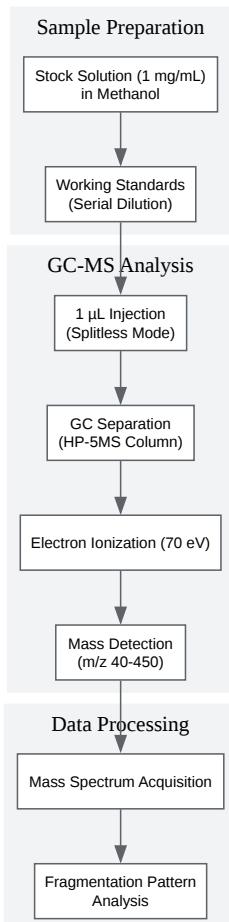
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of **4-Bromo-N-methylaniline** using GC-MS. This protocol is based on common methodologies for the analysis of aromatic amines.[\[1\]](#)[\[2\]](#)

3.1 Instrumentation

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)

- GC Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.


3.2 GC Parameters

- Injector Temperature: 280 °C
- Injection Mode: Splitless (1 μ L injection volume)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 minute
 - Ramp 1: 15 °C/min to 200 °C
 - Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

3.3 MS Parameters

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV[3][4][5]
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Scan Range: m/z 40-450
- Data Acquisition Mode: Full Scan

3.4 Sample Preparation A stock solution of **4-Bromo-N-methylaniline** (1 mg/mL) is prepared in a suitable solvent such as methanol or dichloromethane. Working standards are prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 μ g/mL). Samples are then introduced into the GC-MS system.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chromatographyonline.com [chromatographyonline.com]
- 2. GCMS frequently asked questions | Agilent [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. What are the common ionization methods for GC/MS [scioninstruments.com]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- To cite this document: BenchChem. [Mass Spectrum Fragmentation of 4-Bromo-N-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051990#mass-spectrum-fragmentation-pattern-of-4-bromo-n-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com